molecular formula C22H21F B12516200 1,4-Bis(4-ethylphenyl)-2-fluorobenzene CAS No. 682351-04-8

1,4-Bis(4-ethylphenyl)-2-fluorobenzene

Katalognummer: B12516200
CAS-Nummer: 682351-04-8
Molekulargewicht: 304.4 g/mol
InChI-Schlüssel: ZIHXMEMHNVQEMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Bis(4-ethylphenyl)-2-fluorobenzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by the presence of two 4-ethylphenyl groups attached to a benzene ring, with a fluorine atom substituted at the 2-position. The unique structural features of this compound make it an interesting subject for various scientific studies and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(4-ethylphenyl)-2-fluorobenzene typically involves the reaction of 4-ethylphenylmagnesium bromide with 2-fluorobenzoyl chloride under anhydrous conditions. The reaction is carried out in the presence of a suitable solvent such as tetrahydrofuran (THF) and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Bis(4-ethylphenyl)-2-fluorobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Wissenschaftliche Forschungsanwendungen

1,4-Bis(4-ethylphenyl)-2-fluorobenzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.

Wirkmechanismus

The mechanism of action of 1,4-Bis(4-ethylphenyl)-2-fluorobenzene involves its interaction with specific molecular targets. The fluorine atom in the compound can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to various receptors and enzymes. The aromatic nature of the compound also allows for π-π stacking interactions, which can play a role in its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,4-Bis(4-methylphenyl)-2-fluorobenzene
  • 1,4-Bis(4-ethylphenyl)benzene
  • 1,4-Bis(4-ethylphenyl)-2-chlorobenzene

Uniqueness

1,4-Bis(4-ethylphenyl)-2-fluorobenzene is unique due to the presence of the fluorine atom at the 2-position, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes.

Eigenschaften

CAS-Nummer

682351-04-8

Molekularformel

C22H21F

Molekulargewicht

304.4 g/mol

IUPAC-Name

1,4-bis(4-ethylphenyl)-2-fluorobenzene

InChI

InChI=1S/C22H21F/c1-3-16-5-9-18(10-6-16)20-13-14-21(22(23)15-20)19-11-7-17(4-2)8-12-19/h5-15H,3-4H2,1-2H3

InChI-Schlüssel

ZIHXMEMHNVQEMT-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=C(C=C3)CC)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.